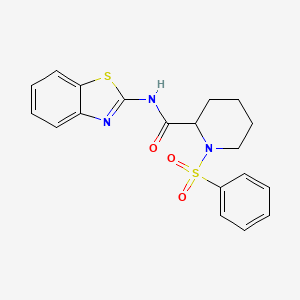
N-cycloheptyl-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N-methylcyclobutanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA-aminotransferase (GABA-AT) inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
Aplicaciones Científicas De Investigación
N-cycloheptyl-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. The compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that regulates neuronal activity. The inhibition of GABA-AT by N-cycloheptyl-N-methylcyclobutanecarboxamide leads to an increase in GABA levels, resulting in a reduction in neuronal excitability.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N-methylcyclobutanecarboxamide involves the inhibition of GABA-AT, which is an enzyme responsible for the degradation of GABA. The inhibition of GABA-AT by N-cycloheptyl-N-methylcyclobutanecarboxamide leads to an increase in GABA levels, resulting in a reduction in neuronal excitability. The compound has been shown to have a high selectivity for GABA-AT, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, resulting in a reduction in neuronal excitability. This effect has been observed in various animal models and has been shown to be dose-dependent. N-cycloheptyl-N-methylcyclobutanecarboxamide has also been shown to have anxiolytic and anticonvulsant effects, which are attributed to its ability to increase GABA levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-N-methylcyclobutanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has also been shown to have high selectivity for GABA-AT, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, N-cycloheptyl-N-methylcyclobutanecarboxamide has some limitations as well. The compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
For research include the development of more potent and selective GABA-AT inhibitors, the optimization of the synthesis method for N-cycloheptyl-N-methylcyclobutanecarboxamide, and the evaluation of its efficacy in clinical trials. Additionally, the role of GABA in various neurological disorders is still not fully understood, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N-methylcyclobutanecarboxamide involves the reaction between cycloheptylamine and methylcyclobutanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond, resulting in the formation of N-cycloheptyl-N-methylcyclobutanecarboxamide. The purity of the compound is achieved through various purification techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-cycloheptyl-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(13(15)11-7-6-8-11)12-9-4-2-3-5-10-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZADHJJENXVGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)
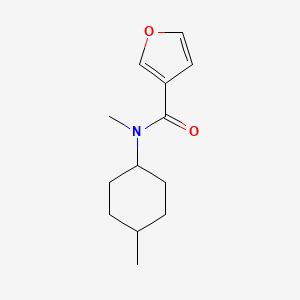
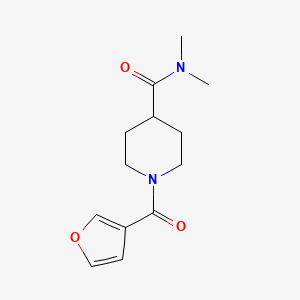
![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)
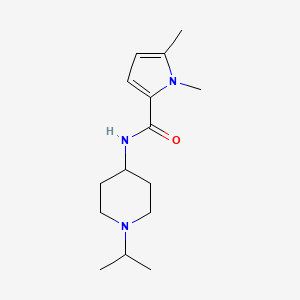


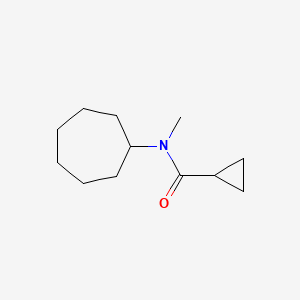
![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
